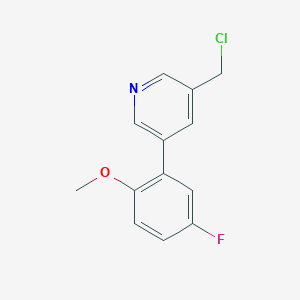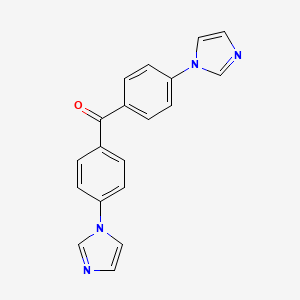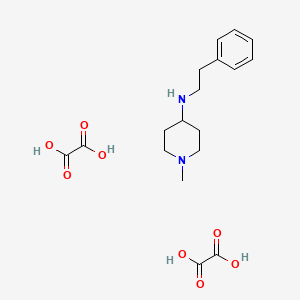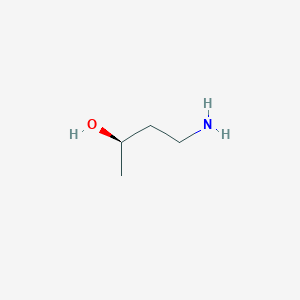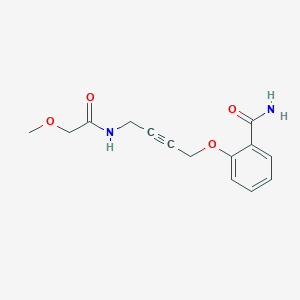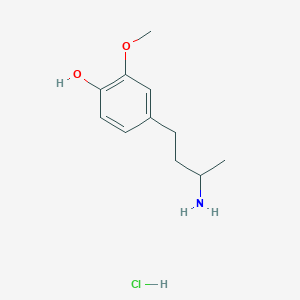
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPP is a piperazine derivative that has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural characterization of compounds similar to 4-(2-Chloro-4-fluorobenzoyl)-1-(pyridin-3-yl)piperazin-2-one. For example, research has led to the development of novel fluoro substituted benzo[b]pyran derivatives with potential anti-cancer activities against lung, breast, and CNS cancers at low concentrations (Hammam et al., 2005). Additionally, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine demonstrated potential as a dopamine D4 receptor ligand, showcasing the compound's affinity towards D4, D2, and D3 receptors (Yang Fang-wei, 2013). These studies highlight the diverse synthetic routes and structural configurations that can be achieved, providing a foundation for further exploration of similar compounds in therapeutic applications.
Biological Activities
Compounds with structures similar to this compound have been investigated for various biological activities. For instance, studies on conformationally constrained butyrophenones have shown affinity for dopamine and serotonin receptors, suggesting potential as antipsychotic drugs (Raviña et al., 2000). Another study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its structural confirmation through X-ray diffraction and identified weak antibacterial and moderate anthelmintic activity, indicating the compound's potential in antimicrobial applications (Sanjeevarayappa et al., 2015).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor potentials of derivatives have been a significant focus of research. Compounds with 4-fluorobenzoyl piperazine structures have been synthesized and tested for 5-HT2 antagonist activity and alpha 1 receptor antagonist activity, revealing potent antagonist activity which could inform the development of new therapeutic agents (Watanabe et al., 1992). Similarly, the antimicrobial activity of new pyridine derivatives has been investigated, with some compounds showing promising activity against bacterial and fungal strains (Patel & Agravat, 2007).
Propriétés
IUPAC Name |
4-(2-chloro-4-fluorobenzoyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-14-8-11(18)3-4-13(14)16(23)20-6-7-21(15(22)10-20)12-2-1-5-19-9-12/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZJCYIEHYSBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2700912.png)
![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)
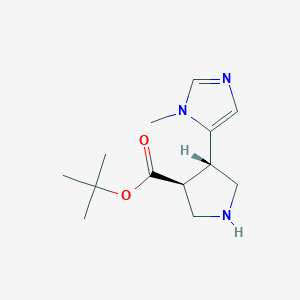
![6-(2-Methoxyethyl)-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2700917.png)
![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)
![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)

